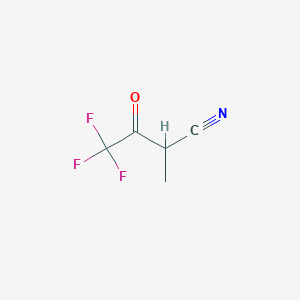![molecular formula C19H26O6 B026372 [(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate CAS No. 19903-94-7](/img/structure/B26372.png)
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bakkenolide L is a sesquiterpenoid compound isolated from plants of the genus Petasites, particularly Petasites tatewakianus. These plants have been used in traditional medicine for various treatments, including headaches, inflammation, and cough . Bakkenolide L is known for its bioactive properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bakkenolide L can be isolated from the rhizomes of Petasites tatewakianus. The process involves air-drying and grinding the rhizomes, followed by extraction with methanol. The crude extract is then partitioned with n-hexane and chloroform. The chloroform-soluble fraction is subjected to silica gel column chromatography and further purified using low-pressure C-18 silica gel column chromatography and recrystallization .
Industrial Production Methods
High-performance liquid chromatography (HPLC) is often employed for the simultaneous determination and quantification of bakkenolides, ensuring the quality and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
Bakkenolide L undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize Bakkenolide L.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of Bakkenolide L.
Scientific Research Applications
Bakkenolide L has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpenoid biosynthesis and chemical modifications.
Industry: Bakkenolide L can be used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
Bakkenolide L exerts its effects through various molecular targets and pathways. It has been shown to inhibit bacterial neuraminidase, an enzyme involved in the release of viral particles from infected cells . Additionally, Bakkenolide L exhibits anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines and chemokines . The compound’s neuroprotective effects are attributed to its antioxidant activity, which helps mitigate oxidative stress in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
- Bakkenolide B
- Bakkenolide D
- Bakkenolide IIIa
- Bakkenolide IVa
- Homofukinolide
Uniqueness
Bakkenolide L is unique among its counterparts due to its specific bioactive properties and molecular structure. While other bakkenolides also exhibit bioactivity, Bakkenolide L has shown superior neuroprotective and anti-inflammatory effects . Its ability to inhibit bacterial neuraminidase further distinguishes it from similar compounds, making it a promising candidate for developing new therapeutic agents .
Properties
CAS No. |
19903-94-7 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] acetate |
InChI |
InChI=1S/C19H26O6/c1-10-6-7-14(24-12(3)20)15-16(25-13(4)21)19(9-18(10,15)5)11(2)8-23-17(19)22/h10,14-16H,2,6-9H2,1,3-5H3/t10-,14-,15+,16+,18+,19+/m0/s1 |
InChI Key |
RRKSLPVKBZBXNN-BXCSSKQESA-N |
SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Canonical SMILES |
CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



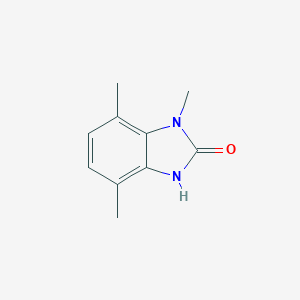

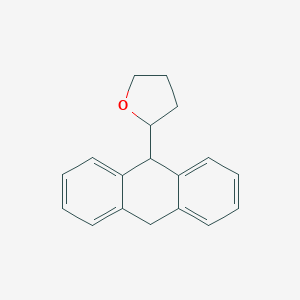
![3-[2-cyanoethyl(hydroxy)amino]propanenitrile](/img/structure/B26300.png)

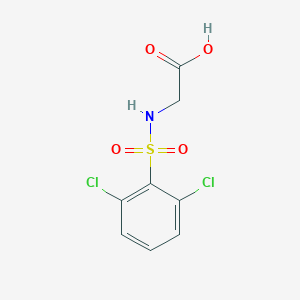



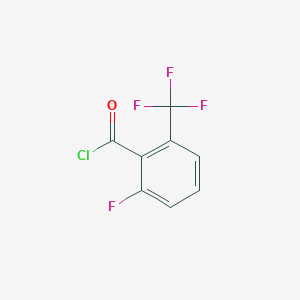
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)

